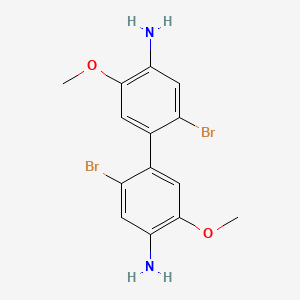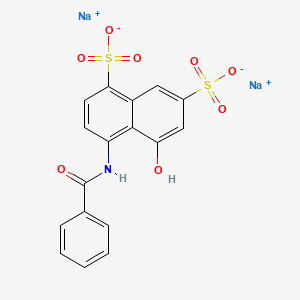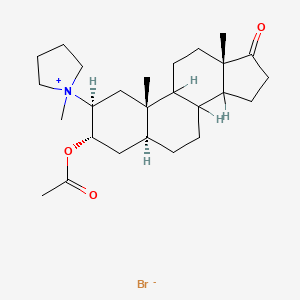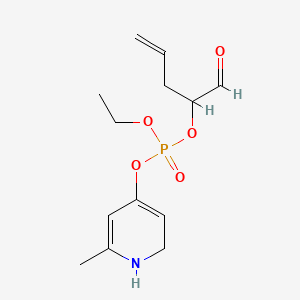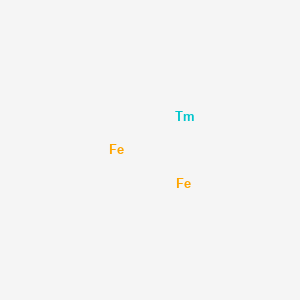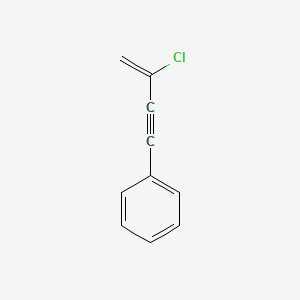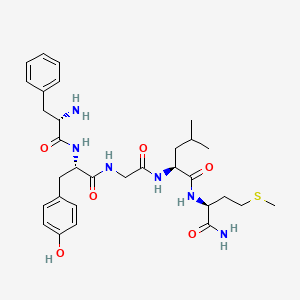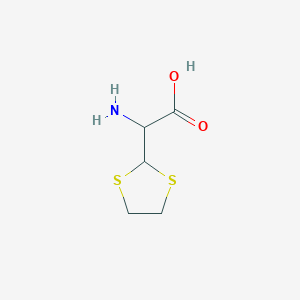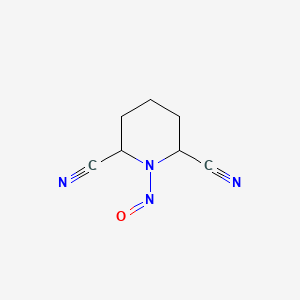![molecular formula C18H14N2O2 B14716452 1-[3-(2-Hydroxynaphthalen-1-ylazo)phenyl]ethanone CAS No. 14197-06-9](/img/structure/B14716452.png)
1-[3-(2-Hydroxynaphthalen-1-ylazo)phenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(2-Hydroxynaphthalen-1-ylazo)phenyl]ethanone is a compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is known for its vibrant color and is often used in dyeing processes. It has significant applications in various fields due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-[3-(2-Hydroxynaphthalen-1-ylazo)phenyl]ethanone typically involves the condensation of 2-hydroxynaphthaldehyde with aniline under acidic conditions. The reaction is carried out in the presence of a catalyst such as ammonium acetate in ethanol. The reaction mixture is heated to reflux, and the product is obtained after cooling and filtration . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-[3-(2-Hydroxynaphthalen-1-ylazo)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. .
Aplicaciones Científicas De Investigación
1-[3-(2-Hydroxynaphthalen-1-ylazo)phenyl]ethanone has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development due to its ability to interact with biological molecules.
Industry: It is used as a dye in textile and paper industries due to its vibrant color and stability
Mecanismo De Acción
The mechanism of action of 1-[3-(2-Hydroxynaphthalen-1-ylazo)phenyl]ethanone involves its ability to form strong hydrogen bonds with various biological molecules. The azomethine group in the compound can interact with proteins and enzymes, potentially interfering with their normal functions. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, which is the basis for its antimicrobial and anticancer properties .
Comparación Con Compuestos Similares
1-[3-(2-Hydroxynaphthalen-1-ylazo)phenyl]ethanone can be compared with other Schiff bases and azo compounds. Similar compounds include:
1-(2-Hydroxynaphthylazo)-2-naphthol: Another azo compound with similar dyeing properties.
4-(2-Hydroxynaphthylazo)benzene-1,3-diol: A Schiff base with comparable biological activities. The uniqueness of this compound lies in its specific structure, which allows it to form stable complexes with metal ions and exhibit strong biological activities
Propiedades
Número CAS |
14197-06-9 |
|---|---|
Fórmula molecular |
C18H14N2O2 |
Peso molecular |
290.3 g/mol |
Nombre IUPAC |
1-[3-[(2-hydroxynaphthalen-1-yl)diazenyl]phenyl]ethanone |
InChI |
InChI=1S/C18H14N2O2/c1-12(21)14-6-4-7-15(11-14)19-20-18-16-8-3-2-5-13(16)9-10-17(18)22/h2-11,22H,1H3 |
Clave InChI |
LNHOACYTGIAXCI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC=C1)N=NC2=C(C=CC3=CC=CC=C32)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



